molecular formula C19H17N3O5S2 B2600898 (Z)-3,5-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-96-0

(Z)-3,5-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2600898
CAS RN: 865181-96-0
M. Wt: 431.48
InChI Key: QXSULBTZMGBBPA-VZCXRCSSSA-N
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Description

The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Heterocycles are an important class of compounds that are pervasive in vital bioactive molecules . Benzothiazole and its derivatives have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .


Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. It also contains a sulfamoyl group and a prop-2-yn-1-yl group attached to the benzothiazole ring .

Scientific Research Applications

Thiazole Derivatives' Applications in Antimicrobial and Anticancer Activities

Thiazole, a core structure in the specified compound, is widely researched for its antimicrobial properties. For instance, thiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal species. Studies reveal that certain thiazole derivatives exhibit significant antimicrobial efficacy, with modifications on the phenyl ring, such as the introduction of electron-donating groups (e.g., hydroxyl, amino, methoxy), enhancing this activity. These compounds' actions against microbes suggest their potential in developing new antimicrobial agents to address drug resistance issues (A. Chawla, 2016).

Additionally, thiazole compounds have been explored for their anticancer potential. Novel synthesis approaches have led to compounds with promising anti-inflammatory and analgesic properties, indicating potential applications in cancer pain management and inflammation control. The selective inhibition of cyclooxygenase (COX) enzymes by these compounds, particularly COX-2, underlines their therapeutic relevance in cancer treatment due to COX-2's role in tumor progression and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Benzamide Derivatives' Role in Drug Development

Benzamide, another crucial component of the specified chemical, is recognized for its role in developing drugs targeting specific biochemical pathways. Research into benzamide derivatives has demonstrated their potential in creating novel therapeutic agents. For instance, certain benzamide compounds have been synthesized and shown to possess potent inhibitory activity against stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. These inhibitors can effectively modulate lipid profiles, suggesting a therapeutic angle for metabolic disorders, including obesity and diabetes (Y. Uto et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzothiazole derivatives have been found to possess various biological properties, including antioxidant, anticancer, anti-inflammatory, and analgesic activities .

Future Directions

The development of new benzothiazole derivatives with improved properties is an active area of research. These compounds have potential applications in medicine, agriculture, and other fields .

properties

IUPAC Name

3,5-dimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-4-7-22-16-6-5-15(29(20,24)25)11-17(16)28-19(22)21-18(23)12-8-13(26-2)10-14(9-12)27-3/h1,5-6,8-11H,7H2,2-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSULBTZMGBBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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